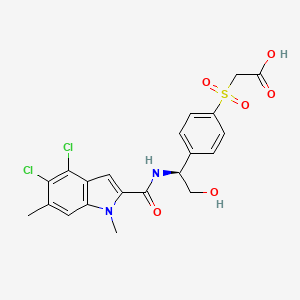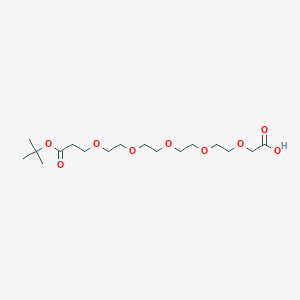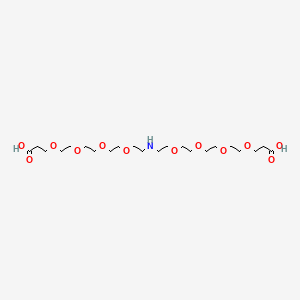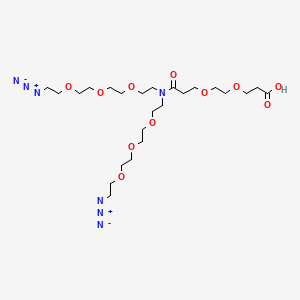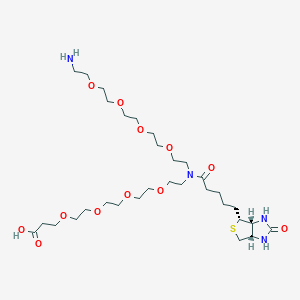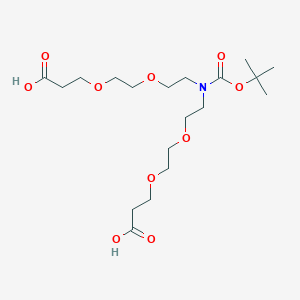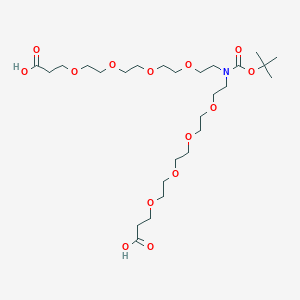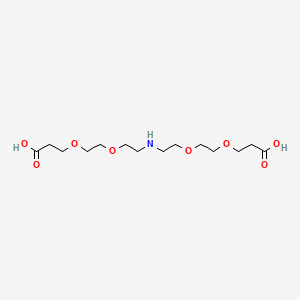
NH-bis(PEG2-C2-acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acid-apeg4-acid involves the reaction of polyethylene glycol with azide and carboxylic acid groups. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media, making it suitable for various applications. The reaction typically involves the use of activators like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of stable amide bonds .
Industrial Production Methods
Industrial production of acid-apeg4-acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process is optimized to achieve high yields and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
NH-bis(PEG2-C2-acid) undergoes various chemical reactions, including:
Substitution Reactions: The azide group can react with alkyne, BCN, or DBCO via Click Chemistry to yield a stable triazole linkage.
Amide Bond Formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators like EDC or DCC to form stable amide bonds.
Common Reagents and Conditions
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as an activator for amide bond formation.
DCC (dicyclohexylcarbodiimide): Another activator for amide bond formation.
Alkyne, BCN, DBCO: Used in Click Chemistry reactions with the azide group.
Major Products Formed
Triazole Linkage: Formed through Click Chemistry reactions.
Stable Amide Bonds: Formed through reactions with primary amine groups.
Scientific Research Applications
NH-bis(PEG2-C2-acid) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Click Chemistry and for the formation of stable amide bonds.
Biology: Utilized in bioconjugation and labeling of biomolecules.
Medicine: Employed in the development of drug delivery systems and therapeutic agents.
Industry: Used in the synthesis of polyethylene glycol-based compounds and materials.
Mechanism of Action
The mechanism of action of acid-apeg4-acid involves its ability to form stable amide bonds with primary amine groups. The azide group can also participate in Click Chemistry reactions to form triazole linkages. These reactions are facilitated by the presence of activators like EDC or DCC, which help in the formation of stable bonds .
Comparison with Similar Compounds
Similar Compounds
Azido-polyethylene glycol 4-acid: Similar in structure and function, used in similar applications.
N-Boc-N-bis (PEG2-acid): A PEG-based PROTAC linker used in the synthesis of PROTACs.
Uniqueness
NH-bis(PEG2-C2-acid) is unique due to its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media and its ability to form stable amide bonds and triazole linkages. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO8/c16-13(17)1-5-20-9-11-22-7-3-15-4-8-23-12-10-21-6-2-14(18)19/h15H,1-12H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTYGFBPZUBUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCNCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(19S,26Z)-26-ethylidene-12,29-bis[(1R)-1-hydroxyethyl]-14,21,28,31-tetraoxo-19-propan-2-yl-10,17,24,34-tetrathia-6,13,20,27,30,35,36,37,38-nonazahexacyclo[30.2.1.18,11.115,18.122,25.02,7]octatriaconta-1(35),2(7),3,5,8,11(38),15,18(37),22,25(36),32-undecaen-5-yl]-1,3-thiazol-4-yl]-N-[(Z)-1-[[(2R)-2-hydroxypropyl]amino]-1-oxobut-2-en-2-yl]-1,3-thiazole-4-carboxamide](/img/structure/B8105991.png)
![2,2'-[[6,6,12,12-tetrakis(4-hexylphenyl)-s-indacenodithieno[3,2-b]thiophene]methylidyne(3-oxo-1H-indene-2,1(3H)-diylidene)]]bis(propanedinitrile)](/img/structure/B8105995.png)
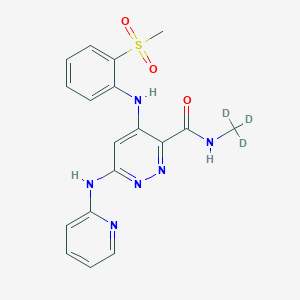
![6,8-difluoro-2-[4-(2-hydroxypropan-2-yl)phenyl]-1H-quinazolin-4-one](/img/structure/B8106001.png)
